molecular formula C19H17N3O4 B14008054 4-Methyl-5-nitro-2,6-bis(phenylmethoxy)pyrimidine

4-Methyl-5-nitro-2,6-bis(phenylmethoxy)pyrimidine

Cat. No.: B14008054
M. Wt: 351.4 g/mol
InChI Key: ZYYQKUHBUQEQRA-UHFFFAOYSA-N
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Description

4-Methyl-5-nitro-2,6-bis(phenylmethoxy)pyrimidine is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-nitro-2,6-bis(phenylmethoxy)pyrimidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-nitro-2,6-bis(phenylmethoxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-Methyl-5-amino-2,6-bis(phenylmethoxy)pyrimidine .

Scientific Research Applications

4-Methyl-5-nitro-2,6-bis(phenylmethoxy)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other biologically active pyrimidines.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-5-nitro-2,6-bis(phenylmethoxy)pyrimidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylmethoxy groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

  • 4-Methyl-5-nitro-2,6-dimethoxypyrimidine
  • 4-Methyl-5-nitro-2,6-diphenoxypyrimidine
  • 4-Methyl-5-nitro-2,6-bis(alkoxymethoxy)pyrimidine

Comparison: 4-Methyl-5-nitro-2,6-bis(phenylmethoxy)pyrimidine is unique due to the presence of phenylmethoxy groups, which may confer distinct physicochemical properties and biological activities compared to its analogs. The specific arrangement of functional groups can influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

4-methyl-5-nitro-2,6-bis(phenylmethoxy)pyrimidine

InChI

InChI=1S/C19H17N3O4/c1-14-17(22(23)24)18(25-12-15-8-4-2-5-9-15)21-19(20-14)26-13-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3

InChI Key

ZYYQKUHBUQEQRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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